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For Researchers, Scientists, and Drug Development Professionals

Introduction
The interaction between a "Selenium-Binding Protein 1" (SBP1) and a generic "Receptor-

Binding Domain" (RBD) is not a subject of extensive documentation in scientific literature.

Proteomic and interaction database searches do not currently show a direct, characterized

interaction between the human SBP1 protein and known RBD-containing proteins. However,

the term "SBP1-RBD interaction" has gained prominence in the context of SARS-CoV-2

research, where "SBP1" refers to a specific, synthetic 23-mer peptide derived from the α1 helix

of the human Angiotensin-Converting Enzyme 2 (ACE2) peptidase domain.[1][2] This peptide

was designed to mimic the binding site of ACE2 and act as a competitive inhibitor of the

interaction between the SARS-CoV-2 spike protein's Receptor-Binding Domain (RBD) and the

ACE2 receptor, which is the critical first step in viral entry into human cells.[1][3]

This technical guide will provide an in-depth overview of the interaction between this ACE2-

derived SBP1 peptide and the SARS-CoV-2 RBD. It will summarize the quantitative binding

data, detail the experimental protocols used to characterize this interaction, and provide visual

representations of the underlying mechanisms and workflows.
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Data Presentation: Quantitative Analysis of the
SBP1 Peptide-RBD Interaction
The binding affinity of the SBP1 peptide to the SARS-CoV-2 RBD has been investigated by

several research groups, yielding a range of quantitative data. This variability may be attributed

to different experimental conditions, such as the expression system used for the recombinant

RBD protein (e.g., insect vs. mammalian cells).[1][4] The following table summarizes the

reported dissociation constants (Kd).

Peptide/Protei
n

Interacting
Partner

Method
Dissociation
Constant (Kd)

Reference

SBP1 Peptide

(23-mer from

ACE2 α1 helix)

SARS-CoV-2

RBD (insect cell-

derived)

Bio-layer

Interferometry

(BLI)

1.3 µM [4][5]

SBP1 Peptide

(23-mer from

ACE2 α1 helix)

SARS-CoV-2

RBD

Bio-layer

Interferometry

(BLI)

47 nM [6]

SBP1 Peptide

SARS-CoV-2

RBD (Wuhan

variant)

Not specified
Very weak

binding
[6]

SBP1-derived

peptides (P4, P5,

P10)

SARS-CoV-2

RBD (Wuhan-

Hu-1)

Tryptophan

Fluorescence

Quenching

Micromolar (µM)

range
[2]

Experimental Protocols
The characterization of the SBP1 peptide-RBD interaction predominantly relies on biophysical

techniques that can measure real-time binding kinetics and affinity. The most commonly cited

methods are Bio-layer Interferometry (BLI) and Surface Plasmon Resonance (SPR).

Bio-layer Interferometry (BLI) Protocol for SBP1 Peptide-
RBD Interaction
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BLI is a label-free technology for measuring biomolecular interactions. It analyzes the

interference pattern of white light reflected from two surfaces: a layer of immobilized protein on

the biosensor tip and an internal reference layer.

Objective: To determine the binding kinetics (association and dissociation rates) and affinity

(Kd) of the SBP1 peptide to the SARS-CoV-2 RBD.

Materials:

BLI instrument (e.g., Octet system)

Streptavidin (SA) biosensors

N-terminally biotinylated SBP1 peptide

Recombinant SARS-CoV-2 RBD protein (various concentrations)

Kinetics Buffer (e.g., PBS with 0.01% BSA and 0.002% Tween-20)

Methodology:

Immobilization:

Hydrate the streptavidin biosensors in kinetics buffer.

Load the N-terminally biotinylated SBP1 peptide onto the biosensors. A typical loading

concentration is 10 µg/mL.

Establish a stable baseline for the loaded biosensors in kinetics buffer.

Association:

Dip the biosensors into wells containing various concentrations of the SARS-CoV-2 RBD

protein in kinetics buffer.

Monitor the binding in real-time for a defined period (e.g., 300 seconds) to measure the

association rate (k_on).
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Dissociation:

Move the biosensors to wells containing only kinetics buffer.

Monitor the dissociation of the RBD from the SBP1 peptide in real-time for a defined

period (e.g., 600 seconds) to measure the dissociation rate (k_off).

Data Analysis:

The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association

rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation

constant (Kd = k_off / k_on).

Surface Plasmon Resonance (SPR) Protocol for SBP1
Peptide-RBD Interaction
SPR is another label-free optical technique that detects molecular interactions by measuring

changes in the refractive index at the surface of a sensor chip.[7][8]

Objective: To quantify the binding affinity and kinetics of the SBP1 peptide-RBD interaction.

Materials:

SPR instrument (e.g., Biacore)

CM5 sensor chip

Amine coupling kit (NHS, EDC)

Recombinant SARS-CoV-2 RBD protein

SBP1 peptide (analyte) at various concentrations

Running buffer (e.g., HBS-EP+)

Methodology:

Ligand Immobilization:
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Activate the carboxymethylated dextran surface of the CM5 sensor chip using a mixture of

NHS and EDC.

Immobilize the SARS-CoV-2 RBD onto the activated sensor surface via amine coupling. A

reference flow cell should be activated and blocked without protein immobilization to serve

as a control.

Deactivate any remaining active esters with ethanolamine.

Binding Analysis:

Inject a series of concentrations of the SBP1 peptide (analyte) over both the RBD-

immobilized surface and the reference flow cell.

Monitor the binding response (in Resonance Units, RU) during the association phase.

Inject running buffer to monitor the dissociation phase.

Data Analysis:

Subtract the reference flow cell data from the sample flow cell data to obtain specific

binding sensorgrams.

Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the

kinetic parameters (k_on, k_off) and the dissociation constant (Kd).

Mandatory Visualization
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Caption: Mechanism of SBP1 peptide inhibition of SARS-CoV-2 RBD binding to the ACE2

receptor.
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Caption: General experimental workflow for SBP1 peptide-RBD interaction analysis using BLI

or SPR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15578515?utm_src=pdf-body
https://www.benchchem.com/product/b15578515?utm_src=pdf-custom-synthesis
https://www.biorxiv.org/content/10.1101/2020.03.19.999318v2
https://pubmed.ncbi.nlm.nih.gov/36219223/
https://pubmed.ncbi.nlm.nih.gov/36219223/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7876913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7876913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8353989/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8353989/
https://www.researchgate.net/figure/DG-binding-avg-values-of-SBP1-and-P4-Bound-to-SARS-CoV-2-RBD-of-Alpha-Beta-Gamma_tbl1_364325885
https://pmc.ncbi.nlm.nih.gov/articles/PMC8562373/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8562373/
https://pubmed.ncbi.nlm.nih.gov/32786452/
https://pubmed.ncbi.nlm.nih.gov/32786452/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8237387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8237387/
https://www.benchchem.com/product/b15578515#understanding-the-sbp1-rbd-interaction
https://www.benchchem.com/product/b15578515#understanding-the-sbp1-rbd-interaction
https://www.benchchem.com/product/b15578515#understanding-the-sbp1-rbd-interaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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